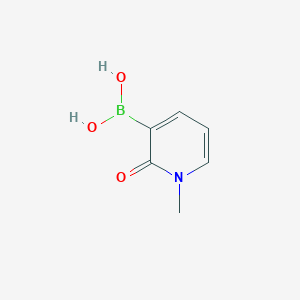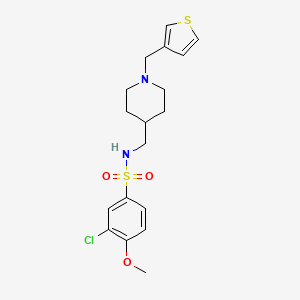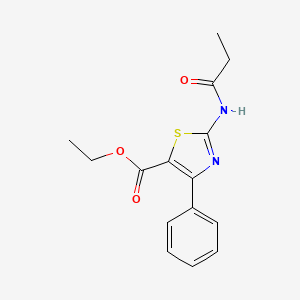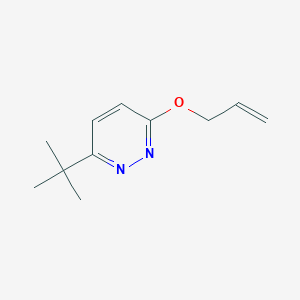
1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of aminophenyl and pyrrole dione. These types of compounds are often used in the synthesis of various heterocyclic systems .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of aminophenyl derivatives with other reagents. For example, 4-aminoacetophenone can react with 4,7-dichloroquinoline in ethanol, followed by Claisene Schmidt condensation with different aromatic aldehydes .Molecular Structure Analysis
The molecular structure of similar compounds often includes a core phenyl or pyrrole ring, with various substituents attached. The exact structure would depend on the specific synthesis process and the reagents used .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often explored in the context of their use as intermediates in the synthesis of various heterocyclic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure. For example, 4-Aminophenyl has a molecular weight of 92.118 Da .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been investigated for their effectiveness in inhibiting corrosion of carbon steel in hydrochloric acid medium. The derivatives, including similar structures to 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, demonstrated significant inhibition efficiencies, which increased with the concentration of the inhibitor. These derivatives were found to act as mixed-type inhibitors and adhered to steel surfaces via chemisorption processes, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).
Glycolic Acid Oxidase Inhibition
Compounds similar to this compound have been synthesized and evaluated as inhibitors of glycolic acid oxidase (GAO). These compounds showed significant inhibitory activity in vitro and demonstrated the importance of acidic functions on the 1H-pyrrole-2,5-dione nucleus for inhibition potency (Rooney et al., 1983).
Photoluminescent Polymers
A series of π-conjugated polymers containing units structurally related to this compound have been synthesized. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Antiproliferative Activity in Cancer Research
Derivatives of 1H-pyrrole-2,5-dione, like this compound, have been synthesized and assessed for antiproliferative effects against human cancer cell lines. These compounds exhibited significant activity against liver and breast cancer cells, suggesting their potential as antiproliferative agents (Rdwan, 2020).
Wirkmechanismus
Target of Action
Similar compounds bearing semicarbazone and thiosemicarbazone moieties have been evaluated for their antimicrobial activity .
Mode of Action
Similar compounds have shown to have an intracellular mode of action, suggesting membrane perturbation .
Biochemical Pathways
Similar compounds have shown to affect the cytoplasmic membrane permeability, which could potentially disrupt various cellular processes .
Result of Action
Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)pyrrole-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h1-6H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVKXFQCMIFPMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)C=CC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-phenoxyphenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2404878.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2404879.png)
![Ethyl 2-[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2404881.png)
![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)







![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)